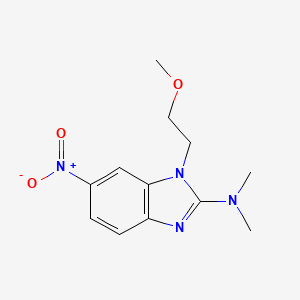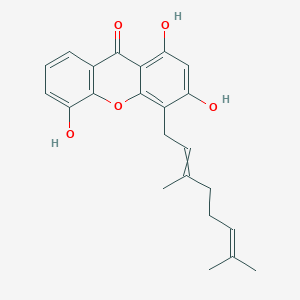
4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core substituted with a 3,7-dimethylocta-2,6-dien-1-yl group, which contributes to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable xanthene derivative with a 3,7-dimethylocta-2,6-dien-1-yl precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of substituted xanthene derivatives.
Applications De Recherche Scientifique
4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: A similar compound with a 3,7-dimethylocta-2,6-dien-1-yl group but lacking the xanthene core.
Citronellol: Another related compound with a similar structural motif but different functional groups.
Citral: Contains a similar 3,7-dimethylocta-2,6-dien-1-yl group but with aldehyde functionality.
Uniqueness
4-(3,7-Dimethylocta-2,6-dien-1-YL)-1,3,5-trihydroxy-9H-xanthen-9-one is unique due to its xanthene core, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
765928-79-8 |
|---|---|
Formule moléculaire |
C23H24O5 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
4-(3,7-dimethylocta-2,6-dienyl)-1,3,5-trihydroxyxanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-13(2)6-4-7-14(3)10-11-15-18(25)12-19(26)20-21(27)16-8-5-9-17(24)22(16)28-23(15)20/h5-6,8-10,12,24-26H,4,7,11H2,1-3H3 |
Clé InChI |
PCKHKINJZFNYEO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)

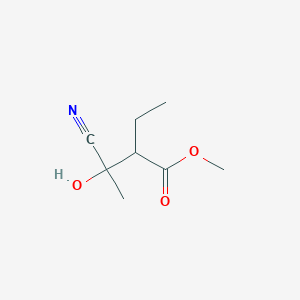
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
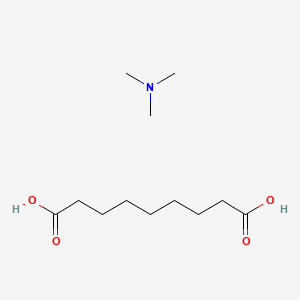
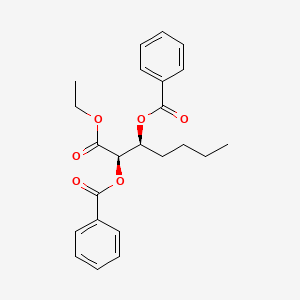
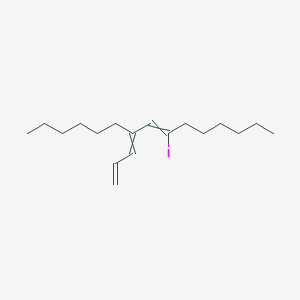
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)
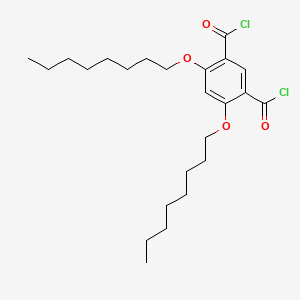
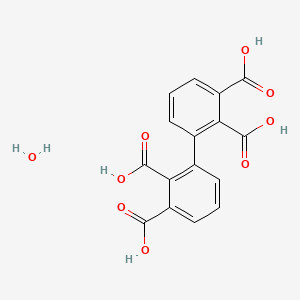
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
